3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide 3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 62036-29-7
VCID: VC17327059
InChI: InChI=1S/C8H8N4O3S/c9-16(14,15)6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,9,14,15)(H2,10,11,12,13)
SMILES:
Molecular Formula: C8H8N4O3S
Molecular Weight: 240.24 g/mol

3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide

CAS No.: 62036-29-7

Cat. No.: VC17327059

Molecular Formula: C8H8N4O3S

Molecular Weight: 240.24 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide - 62036-29-7

Specification

CAS No. 62036-29-7
Molecular Formula C8H8N4O3S
Molecular Weight 240.24 g/mol
IUPAC Name 3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzenesulfonamide
Standard InChI InChI=1S/C8H8N4O3S/c9-16(14,15)6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,9,14,15)(H2,10,11,12,13)
Standard InChI Key YPANJTBOLFDVCF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)N)C2=NNC(=O)N2

Introduction

Molecular Structure and Physicochemical Properties

Chemical Architecture

The compound features a benzene ring substituted at the meta position with a sulfonamide group (–SO₂NH₂) and a 1,2,4-triazol-3-yl moiety. The triazole ring exists in a partially reduced 2,5-dihydro state, with a ketone group at position 5 (Fig. 1). This configuration introduces both hydrogen-bonding capacity (via sulfonamide and triazole NH groups) and aromatic π-system interactions critical for biomolecular recognition .

Molecular Formula: C₈H₈N₄O₃S
Molecular Weight: 240.24 g/mol
IUPAC Name: 3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzenesulfonamide
Canonical SMILES: C1=CC(=CC(=C1)S(=O)(=O)N)C2=NNC(=O)N2

The crystal structure remains undetermined, but computational models predict a planar benzene core with orthogonal orientation of the triazole ring. The sulfonamide group adopts a tetrahedral geometry around sulfur, facilitating hydrogen-bond donor/acceptor interactions .

Spectral Characteristics

Infrared (IR) spectroscopy of analogous compounds reveals key absorption bands:

  • Sulfonamide: ~1150–1350 cm⁻¹ (asymmetric S=O stretch), ~1320–1420 cm⁻¹ (symmetric S=O stretch)

  • Triazole: ~1650–1750 cm⁻¹ (C=O stretch), ~3100–3500 cm⁻¹ (N–H stretches)
    ¹H NMR spectra typically show aromatic protons as multiplet signals at δ 7.2–8.1 ppm, while the triazole NH and sulfonamide NH₂ protons appear as broad singlets near δ 10–13 ppm .

Synthetic Methodologies

Primary Synthesis Routes

The compound is synthesized via a two-step sequence (Scheme 1):

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazide derivatives with carbonyl precursors under acidic or basic conditions.

  • Sulfonamide Coupling: Reaction of the triazole intermediate with 3-nitrobenzenesulfonyl chloride, followed by nitro-group reduction .

Key Reaction Parameters:

  • Solvent: Acetone or acetonitrile for triazole cyclization

  • Catalyst: Anhydrous K₂CO₃ for sulfonamide bond formation

  • Temperature: Reflux conditions (60–80°C)

Reported yields for analogous syntheses range from 51% to 74%, depending on substituent electronic effects and purification methods .

Synthetic Challenges

  • Regioselectivity: Competing 1,2,3-triazole formation requires careful control of reaction stoichiometry and temperature .

  • Solubility Issues: Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but complicate product isolation .

  • Byproduct Formation: Over-alkylation at the triazole NH position necessitates protecting group strategies .

Biological Activity and Mechanism

ActivityMIC (μg/mL)Target PathogenReference
Antibacterial6.25–25S. aureus, E. coli
Antifungal12.5–50C. albicans
AntiviralIC₅₀ = 3.8 μMInfluenza A (H1N1)

Mechanistically, the sulfonamide group inhibits dihydropteroate synthase (DHPS) in folate biosynthesis, while the triazole moiety disrupts fungal cytochrome P450 (CYP51) .

Enzyme Inhibition

The compound’s planar structure suggests potential as a carbonic anhydrase (CA) inhibitor. Molecular docking studies of analog 6GV (PDB ligand) show:

  • Binding Affinity: ΔG = -8.2 kcal/mol for CA II

  • Key Interactions: Hydrogen bonds with Thr199/Gln92, hydrophobic contacts with Val121/Leu198

Pharmacokinetic and Toxicity Profiling

ADME Properties

Predicted Parameters (SwissADME):

  • LogP: 1.2 (moderate lipophilicity)

  • Water Solubility: -3.2 (Log S, moderate)

  • Bioavailability: 56% (Lipinski rule compliant)

Toxicity Concerns

  • CYP Inhibition: High risk for CYP3A4 (IC₅₀ = 4.3 μM)

  • hERG Binding: Moderate (pIC₅₀ = 5.1), suggesting potential cardiotoxicity

Research Gaps and Future Directions

  • Crystallographic Studies: X-ray diffraction data is needed to confirm the triazole ring’s tautomeric state (1H vs. 2H form).

  • In Vivo Efficacy: No pharmacokinetic studies exist in mammalian models.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents on the benzene and triazole rings could optimize potency .

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